Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate

Description

BenchChem offers high-quality Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

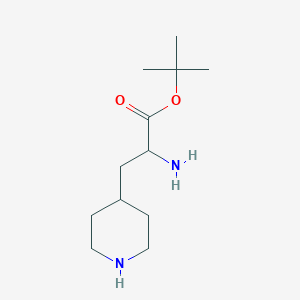

tert-butyl 2-amino-3-piperidin-4-ylpropanoate |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9/h9-10,14H,4-8,13H2,1-3H3 |

InChI Key |

BGPALDULXGNAOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1CCNCC1)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate

This technical guide provides an in-depth analysis of Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate , a critical non-natural amino acid building block used in peptidomimetic drug design.

Advanced Scaffold for Peptidomimetics and Drug Discovery

Executive Summary

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate (often abbreviated as H-Pip(4)-Ala-OtBu ) is a specific esterified derivative of 4-piperidylalanine. It serves as a versatile intermediate in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and proteolytic enzymes.

Structurally, it functions as a conformationally restricted mimic of Lysine or Arginine . The piperidine ring provides a basic functionality similar to the guanidine or epsilon-amino groups of natural amino acids but with reduced entropic penalty upon binding, making it invaluable for optimizing potency and selectivity in drug candidates.

Chemical Identity & Structural Analysis[1][2][3]

This compound is an

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | tert-butyl 2-amino-3-(piperidin-4-yl)propanoate |

| Common Names | H-Pip(4)-Ala-OtBu; 4-Piperidylalanine tert-butyl ester |

| Molecular Formula | |

| Molecular Weight | 228.33 g/mol (Free Base) |

| Chirality | Typically available as the (S)-enantiomer (L-isomer) for biological compatibility.[1][2] |

| Key Precursor CAS | 1822461-82-4 (Methyl analog ref); 22309159 (Boc-acid CID) |

Structural Topology

The molecule consists of three distinct domains:

-

The Core: A chiral

-carbon linking the amine and ester. -

The C-Terminus: A bulky tert-butyl ester group that provides steric shielding and lipophilicity.

-

The Side Chain: A piperidin-4-ylmethyl group.[3] The piperidine nitrogen is a secondary amine (

), making it highly basic and protonated at physiological pH.

Physicochemical Profile

The following data characterizes the free base and its common salt forms. Note that the free diamine is prone to carbamylation (

| Property | Value / Description |

| Physical State | Viscous yellow oil (Free Base); White crystalline solid (HCl Salt) |

| Boiling Point | ~340°C (Predicted at 760 mmHg) |

| Density | ~1.0 g/cm³ (Predicted) |

| pKa (Piperidine NH) | 10.8 (Highly Basic) |

| pKa (Alpha NH2) | 7.8 (Typical for amino esters) |

| Solubility | Free Base: Soluble in DCM, EtOAc, MeOH.[4][1] Salt: Soluble in Water, MeOH, DMSO. |

| Hygroscopicity | High (Salt forms); requires desiccation. |

Synthetic Methodology

The synthesis of H-Pip(4)-Ala-OtBu requires a strategy that establishes the chiral center and the piperidine ring while maintaining the integrity of the sensitive tert-butyl ester.

Primary Route: Catalytic Hydrogenation of Pyridyl-Alanine

This is the industrial "Gold Standard" due to the commercial availability of Pyridyl-alanine precursors. It involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Mechanism & Causality:

-

Precursor: Tert-butyl 2-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoate (Boc-4-Pyridylalanine-OtBu).

-

Catalyst: Platinum Oxide (

, Adams' Catalyst) or Rhodium on Carbon ( -

Solvent: Acetic Acid (AcOH) is critical. It protonates the pyridine nitrogen, destabilizing the aromaticity and facilitating hydride addition.

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of Boc-4-Pyridylalanine-OtBu in 50 mL of Glacial Acetic Acid.

-

Catalyst Addition: Add 5 wt% equivalent of

under an inert Argon atmosphere. Caution: Pyrophoric. -

Hydrogenation: Purge the vessel with

gas. Maintain a pressure of 3–5 bar (45–75 psi) at room temperature for 12–24 hours. -

Monitoring: Monitor via LC-MS for the mass shift (+6 Da, from Pyridine to Piperidine).

-

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to remove AcOH.

-

Neutralization: The product exists as an acetate salt. Dissolve in DCM and wash with saturated

to obtain the free base, or treat with HCl/Dioxane to swap the counter-ion.

Visualization of Synthesis Pathway

The following diagram illustrates the hydrogenation pathway and subsequent protection strategies.

Caption: Synthetic pathway converting Pyridyl-alanine to Piperidyl-alanine. Note the challenge of orthogonal protection between Boc and tBu groups.

Reactivity & Handling Strategies

Orthogonal Protection Challenges

A critical technical nuance is that Boc (N-protecting) and t-Bu (O-protecting) groups are both acid-labile.

-

Problem: Treating Boc-Pip-Ala-OtBu with TFA will cleave both the amine protection and the ester, yielding the free amino acid.

-

Solution: To isolate the title compound (Tert-butyl 2-amino...), one must use Fmoc-protection for the alpha-amine.

-

Route: Fmoc-Pip(Boc)-Ala-OtBu

Piperidine (20% in DMF) -

Alternative: If the starting material is Z-Pip-Ala-OtBu (Cbz protected), catalytic hydrogenation removes the Cbz group while reducing the pyridine, potentially yielding the target in one step (though Cbz removal is faster than ring reduction).

-

Stability and Storage

-

Oxidation: The secondary amine on the piperidine ring is susceptible to N-oxidation over time. Store under Nitrogen or Argon.

-

Carbamate Formation: Avidly absorbs atmospheric

. -

Recommendation: Store as the Dihydrochloride (2HCl) salt at -20°C.

Applications in Drug Discovery

Peptidomimetics: The "Arg/Lys" Surrogate

In medicinal chemistry, 4-piperidylalanine is a "privileged scaffold." It mimics the basic side chains of Arginine and Lysine but restricts the conformational space.

-

Mechanism: The piperidine ring locks the basic nitrogen in a specific orientation, reducing the entropic cost of binding to a receptor pocket.

-

Use Case: Development of Thrombin Inhibitors (anticoagulants). Replacing Arginine with Piperidylalanine often improves metabolic stability (resistance to trypsin-like cleavage) while maintaining potency.

Integrin Antagonists (RGD Mimetics)

The RGD (Arg-Gly-Asp) sequence binds to integrin receptors (

-

Application: Researchers substitute the Arginine residue with 4-piperidylalanine to create potent, non-peptide RGD mimetics for cancer therapy (anti-angiogenesis) and thrombosis treatment.

-

Advantage: The tert-butyl ester allows this building block to be easily inserted into solid-phase peptide synthesis (SPPS) protocols or solution-phase coupling reactions.

GPCR Ligands

Used in the synthesis of Somatostatin analogs. The bulky, basic side chain interacts with the deep binding pockets of GPCRs, often enhancing selectivity for specific subtypes (e.g., sst2 vs sst5).

References

-

Ma, D., & Ma, Z. (2011). Synthetic approaches to piperidyl amino acids. Tetrahedron Letters.

-

Sigma-Aldrich. (2024). Product Specification: Boc-4-(4-pyridyl)-L-alanine.

-

BenchChem. (2025).[5] The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis.

-

PubChem. (2024). Compound Summary: 2-amino-3-(piperidin-4-yl)propanoic acid derivatives.[6]

-

RSC Advances. (2016). Practical Synthesis of Fragment - Piperidine Derivatives.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products - Google Patents [patents.google.com]

- 4. Tert-butyl 2-amino-3-(pyridin-2-yl)propanoate | C12H18N2O2 | CID 83225413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. labcompare.com [labcompare.com]

Architectural and Mechanistic Distinctions in Non-Natural Amino Acids: A Comparative Analysis of 4-Piperidylalanine and its Tert-Butyl Ester

Executive Summary

In the development of advanced peptidomimetics, the incorporation of conformationally restricted, non-natural amino acids is a critical strategy for enhancing proteolytic stability and receptor affinity. 4-piperidylalanine (a rigidified analog of lysine/arginine) is frequently utilized in the design of highly specific therapeutics, such as inhibitors of IgG binding to the neonatal Fc receptor (FcRn)[1].

However, the successful integration of this moiety depends entirely on its functionalization. The choice between the free acid (4-piperidylalanine ) and its C-terminal protected derivative (Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate ) dictates the synthetic workflow, solubility profile, and orthogonal protection strategy required. This whitepaper provides an in-depth mechanistic guide to the physicochemical differences, chemoselective handling, and experimental protocols associated with these two distinct chemical entities.

Physicochemical & Structural Profiling

The fundamental difference between these two compounds lies in the state of the C-terminus. 4-piperidylalanine exists as a highly polar zwitterion, whereas its tert-butyl ester derivative masks the carboxylic acid, significantly altering its lipophilicity and reactivity.

Table 1: Comparative Physicochemical Data

| Property | 4-Piperidylalanine (Free Acid) | Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate |

| IUPAC Name | 2-amino-3-(piperidin-4-yl)propanoic acid | tert-butyl 2-amino-3-(piperidin-4-yl)propanoate |

| Chemical Formula | C8H16N2O2 | C12H24N2O2 |

| Molecular Weight | 172.22 g/mol | 228.33 g/mol |

| C-Terminus State | Free Carboxylic Acid (-COOH) | tert-Butyl Ester (-COOtBu) |

| Net Charge (pH 7.4) | +1 (Zwitterionic carboxylate, two protonated amines) | +2 (Neutral ester, two protonated amines) |

| Solubility Profile | Aqueous buffers, highly polar solvents (H2O, MeOH) | Organic solvents (DCM, DMF, THF) |

| Primary Synthetic Role | Electrophile (requires N-protection for SPPS) | Nucleophile (C-terminus protected for solution-phase) |

Mechanistic Causality in Peptide Synthesis

As an application scientist, I frequently observe failures in peptide coupling due to a misunderstanding of chemoselectivity . Both compounds possess two basic nitrogens: the

The Orthogonal Protection Imperative

Because the piperidine nitrogen is significantly more basic and nucleophilic than the

The tert-butyl ester provides a critical advantage in solution-phase synthesis: it acts as a robust, acid-labile protecting group that prevents the C-terminus from self-condensing or reacting during the coupling of the

Diagram 1: Reactive sites and functional roles of the tert-butyl ester derivative.

Experimental Workflows & Protocols

The following protocols represent self-validating systems designed to ensure high-fidelity coupling and deprotection.

Protocol A: Solution-Phase Amide Coupling using the Tert-Butyl Ester

Objective: Couple an N-protected amino acid to the

-

Activation: In an oven-dried flask, dissolve 1.1 eq of the N-protected amino acid (e.g., Fmoc-Ala-OH) and 1.1 eq of HATU in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir for 5 minutes at room temperature.

-

Causality Insight: HATU generates a highly reactive HOAt ester. DIPEA is selected because its steric bulk prevents it from acting as a nucleophile, ensuring it exclusively deprotonates the amines without degrading the activated carboxylic acid.

-

-

Nucleophile Introduction: Add 1.0 eq of the side-chain protected Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate.

-

Reaction: Stir under nitrogen for 2 hours. Monitor conversion via LC-MS.

-

Workup: Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate, wash with brine, and dry over Na2SO4.

Protocol B: Global Deprotection (TFA Cleavage)

Objective: Convert the synthesized tert-butyl ester peptide back into the biologically active free acid (4-piperidylalanine derivative)[3].

-

Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade H2O.

-

Cleavage: Dissolve the purified peptide ester in the cocktail (10 mL per gram of peptide). Stir at room temperature for 2.5 hours.

-

Causality Insight: During acidolysis, the tert-butyl ester releases highly reactive tert-butyl carbocations. If unquenched, these will irreversibly re-alkylate the piperidine nitrogen or other susceptible residues. TIPS acts as a sacrificial carbocation scavenger, ensuring the fidelity of the final sequence.

-

-

Precipitation: Evaporate 80% of the TFA under a gentle stream of nitrogen. Dropwise add the residue into 10 volumes of ice-cold diethyl ether.

-

Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and lyophilize from H2O/Acetonitrile.

Diagram 2: Workflow from free acid to esterification, coupling, and final deprotection.

Applications in Drug Development

The transition from standard amino acids to 4-piperidylalanine is driven by the need for pharmacological resilience . Naturally occurring basic amino acids like Arginine are highly susceptible to trypsin-like proteases. By embedding the basic nitrogen within a rigid piperidine ring, 4-piperidylalanine maintains the necessary electrostatic interactions for receptor binding (e.g., in integrin antagonists or FcRn modulators[1]) while inducing steric clash against protease active sites.

The tert-butyl ester is primarily a transient synthetic vehicle. While esterification is a common prodrug strategy to increase oral bioavailability, the extreme steric bulk of the tert-butyl group renders it highly resistant to plasma esterases. Therefore, in drug development, the tert-butyl group is strictly utilized for orthogonal chemical synthesis[2] and is cleaved ex vivo to yield the active 4-piperidylalanine-containing therapeutic.

References

- Source: Google Patents (US20070254831A1)

- Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ-Amino-L-phenylalanine (γ-Phe)

- Introduction to Peptide Synthesis Methods Source: Bachem URL

Sources

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate: A Conformationally Constrained Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate, a non-proteinogenic amino acid derivative, has emerged as a valuable scaffold in medicinal chemistry. Its defining feature—a piperidine ring appended to an alanine backbone—introduces conformational rigidity, a property increasingly sought after in the design of potent and selective therapeutics. This guide provides a comprehensive review of this building block, from its synthesis and chemical properties to its strategic application in drug discovery. We will explore its role in the development of peptidomimetics and small molecules targeting key protein classes, such as proteases and G-protein-coupled receptors (GPCRs). Detailed experimental protocols for its incorporation into lead compounds and an analysis of the structure-activity relationships (SAR) it influences will be presented, underscoring its utility for enhancing binding affinity, metabolic stability, and overall druggability.

Introduction: The Strategic Value of Conformational Constraint

The inherent flexibility of many small molecule and peptide-based drug candidates often leads to suboptimal binding to their biological targets and increased susceptibility to metabolic degradation. This can result in poor potency, lack of selectivity, and unfavorable pharmacokinetic profiles. A key strategy to overcome these limitations is the introduction of conformational constraints. By rigidifying the molecular structure, we can pre-organize the pharmacophoric elements into a bioactive conformation, thereby reducing the entropic penalty of binding and enhancing affinity.

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate is an exemplary building block that embodies this principle. The piperidine ring, a prevalent motif in many approved drugs, serves as a rigid scaffold that can improve metabolic stability and modulate physicochemical properties.[1] Its integration into a molecule can also provide vectors for further chemical modification, allowing for the fine-tuning of a compound's properties. This guide will delve into the practical aspects of utilizing this versatile building block in drug discovery campaigns.

Synthesis and Physicochemical Properties

The synthesis of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate and its derivatives typically involves multi-step sequences starting from commercially available materials. A common approach involves the elaboration of a suitably protected piperidine precursor. The tert-butyl ester and the Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups on the alpha-amino group are standard in peptide and medicinal chemistry, offering orthogonal deprotection strategies.[][3]

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₇N₁O₄ (for N-Boc derivative) | Calculated |

| Molecular Weight | 289.37 g/mol (for N-Boc derivative) | Calculated |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in organic solvents (e.g., DCM, DMF) | General Knowledge |

| Storage | 0-8 °C | [4] |

The presence of both the piperidine nitrogen and the protected amino and carboxyl groups allows for a wide range of chemical manipulations, making it a highly versatile intermediate.

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic approach for incorporating the piperidinyl-alanine core into a target molecule.

Caption: Generalized workflow for incorporating the piperidinyl-alanine scaffold.

Applications in Drug Discovery: Case Studies and Therapeutic Targets

The unique structural features of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate make it an attractive building block for targeting a variety of protein classes.

Protease Inhibitors

Proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, making them attractive drug targets.[5][6] The development of protease inhibitors often involves the design of peptidomimetics that can fit into the enzyme's active site. The constrained nature of the piperidinyl-alanine scaffold can help to mimic the turn structures of natural peptide substrates, leading to enhanced binding affinity.

Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.[7] The design of novel DPP-4 inhibitors has explored the use of piperidine-constrained phenethylamines. While not a direct use of our title compound, these studies highlight the value of the piperidine moiety in this context. The piperidine ring can occupy a key pocket in the DPP-4 active site, and modifications to this ring can significantly impact potency and selectivity.[7] The incorporation of a 3-(piperidin-4-yl)alanine moiety into a peptidomimetic backbone could provide a novel scaffold for potent and selective DPP-4 inhibitors.

Rationale for Use:

-

Structural Mimicry: The rigid piperidine ring can mimic the P1 or P2 residue of a natural peptide substrate.

-

Vector for SAR: The piperidine nitrogen can be functionalized to explore interactions with specific sub-pockets of the enzyme active site.

-

Improved Pharmacokinetics: The piperidine moiety can enhance metabolic stability compared to a linear peptide chain.[1]

G-Protein-Coupled Receptor (GPCR) Ligands

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[8][9] The design of potent and selective GPCR ligands is a cornerstone of modern drug discovery. The piperidine scaffold is a common feature in many GPCR ligands, where it can serve as a key pharmacophoric element and influence the overall physicochemical properties of the molecule.[1][10]

Case Study: Heterodimer-Selective GPCR Ligands

Recent research has focused on the development of ligands that can selectively target GPCR heterodimers. In one study, bivalent ligands were designed to bridge the binding sites of the Dopamine D2 receptor (D2R) and the Neurotensin 1 receptor (NTS1R).[11] These ligands often incorporate flexible linkers and rigid scaffolds to achieve the desired spatial orientation. The 3-(piperidin-4-yl)alanine scaffold could be envisioned as a core component in such bivalent ligands, with the piperidine ring interacting with one receptor and the amino acid backbone providing a point for linker attachment to a second pharmacophore.

Rationale for Use:

-

Scaffold for Bivalent Ligands: The amino acid functionality provides a convenient handle for attaching linkers and other pharmacophores.

-

Modulation of Physicochemical Properties: The piperidine can be used to tune solubility and lipophilicity, which are critical for CNS-targeting drugs.[1]

-

Enhanced Selectivity: By providing a rigid and defined geometry, the piperidinyl-alanine scaffold can contribute to selectivity for a specific receptor or receptor dimer.[12]

Experimental Protocols

The incorporation of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate into a growing peptide chain is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected version, N-α-Fmoc-β-(1-Boc-piperidin-4-yl)-DL-alanine, is commercially available and well-suited for this purpose.[4]

Protocol for Fmoc-SPPS Incorporation

This protocol outlines the general steps for coupling N-α-Fmoc-β-(1-Boc-piperidin-4-yl)-DL-alanine to a resin-bound peptide.

Materials:

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

N-α-Fmoc-β-(1-Boc-piperidin-4-yl)-DL-alanine

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vial, dissolve N-α-Fmoc-β-(1-Boc-piperidin-4-yl)-DL-alanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride and DIPEA in DMF.

-

Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the sequence.

Deprotection and Cleavage Workflow

Caption: Workflow for the final deprotection and cleavage of the synthesized peptide.

Structure-Activity Relationship (SAR) Insights

The piperidine ring of the 3-(piperidin-4-yl)alanine scaffold offers multiple points for diversification, allowing for a systematic exploration of the SAR.

Key SAR Insights from Piperidine-Containing Compounds

| Modification Site | Observation | Implication | Source |

| Piperidine Nitrogen (N1) | Alkylation or arylation can be used to probe for interactions with specific receptor sub-pockets. | Can significantly impact potency and selectivity. | [10][13] |

| Piperidine Ring Conformation | The chair conformation of the piperidine ring is generally favored, but substitution can influence the equatorial/axial preference of substituents. | The stereochemistry of substituents on the piperidine ring can be critical for activity. | [14] |

| Substitution on the Piperidine Ring | Introduction of substituents on the piperidine ring can modulate lipophilicity and introduce new hydrogen bonding interactions. | Can be used to fine-tune ADME properties. | [15] |

These insights demonstrate that the 3-(piperidin-4-yl)alanine scaffold is not merely a passive spacer but an active contributor to the pharmacological profile of a molecule.

Future Perspectives

The utility of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate and related constrained amino acids is likely to expand as drug discovery continues to tackle more challenging biological targets, such as protein-protein interactions. The ability to introduce well-defined three-dimensional structures into peptide and small molecule ligands will be crucial for achieving the high affinity and selectivity required for therapeutic success. Future work may focus on the development of novel synthetic routes to enantiomerically pure versions of this building block and the exploration of a wider range of substitutions on the piperidine ring to create diverse chemical libraries for high-throughput screening.

Conclusion

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate is a powerful and versatile building block for modern drug discovery. Its conformationally constrained nature, combined with the favorable physicochemical properties imparted by the piperidine ring, makes it an attractive scaffold for the design of potent and selective ligands for a range of biological targets. By understanding the principles of its synthesis, incorporation, and the SAR it influences, medicinal chemists can leverage this valuable tool to accelerate the development of the next generation of therapeutics.

References

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... Retrieved March 4, 2026, from [Link]

-

Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved March 4, 2026, from [Link]

-

Nara, S., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2467-73. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved March 4, 2026, from [Link]

-

Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-7. [Link]

-

Turk, B. E., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 22(19), 6159-6165. [Link]

-

Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 301, 117895. [Link]

-

MDPI. (2025, July 10). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Retrieved March 4, 2026, from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved March 4, 2026, from [Link]

- Google Patents. (n.d.). US9090654B2 - Boc and Fmoc solid phase peptide synthesis.

-

Kauk, M., et al. (2016). Structure-guided development of heterodimer-selective GPCR ligands. Nature Communications, 7, 12339. [Link]

-

Haddad, J. J. (2013). Current Opinion on 3-[2-[(2-Tert-Butyl-Phenylaminooxalyl)-Amino]-Propionylamino]- 4-Oxo-5-(2,3,5,6-Tetrafluoro-Phenoxy)-Pentanoic Acid, an Investigational Drug Targeting Caspases and Caspase-Like Proteases: The Clinical Trials in Sight and Recent Anti-Inflammatory Advances. Recent Patents on Inflammation & Allergy Drug Discovery, 7(3), 229-258. [Link]

-

St. Jude Children's Research Hospital. (2025, December 22). Structural findings reveal how distinct GPCR ligands create different levels of activation. Retrieved March 4, 2026, from [Link]

-

University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Retrieved March 4, 2026, from [Link]

-

Drug Discovery Chemistry. (2018). GPCR-Targeted Drug Design. Retrieved March 4, 2026, from [Link]

-

ScienceDaily. (2023, December 31). GPCR structure: Research reveals molecular origins of function for a key drug target. Retrieved March 4, 2026, from [Link]

-

Lee, C. C., & Liang, P. H. (2019). Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors. Viruses, 11(3), 197. [Link]

-

National Center for Biotechnology Information. (2023). Development of Fluorescent AF64394 Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3. Retrieved March 4, 2026, from [Link]

-

Goti, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

-

Scientific Research Publishing. (n.d.). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Retrieved March 4, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved March 4, 2026, from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9090654B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development [mdpi.com]

- 6. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 7. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural findings reveal how distinct GPCR ligands create different levels of activation - St. Jude Children’s Research Hospital [stjude.org]

- 9. GPCR Drug Design - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-guided development of heterodimer-selective GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciencedaily.com [sciencedaily.com]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 14. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Physicochemical Profiling of Piperidine Propanoate Derivatives: pKa of the Secondary Amine Core and Its Implications

Executive Summary

Piperidine propanoate derivatives, predominantly represented by the 4-anilidopiperidine class of synthetic opioids (e.g., fentanyl, remifentanil), are cornerstone molecules in modern anesthesiology and pain management. While the active pharmaceutical ingredients (APIs) in clinical use are typically tertiary amines, the secondary amine analogs—whether acting as synthetic precursors, active metabolites, or degradation products—play a critical role in the pharmacokinetic (PK) and stability profiles of these drugs.

This technical guide provides an in-depth analysis of the pKa values of the secondary amine in piperidine propanoate derivatives. By exploring the structural causality behind their basicity and detailing self-validating experimental protocols for pKa determination, this whitepaper serves as a definitive resource for researchers and drug development professionals.

Structural Causality and pKa Modulation

The basicity of the piperidine nitrogen is fundamentally governed by its sp³ hybridization, the chair conformation of the saturated heterocycle, and the inductive effects of substituents on the ring.

-

The Unsubstituted Core: Unsubstituted piperidine is a strong secondary amine base with a pKa of approximately 11.12 1. The lack of electron-withdrawing groups allows the lone pair on the nitrogen to readily accept and stabilize a proton.

-

Secondary Amine Derivatives (e.g., Norfentanyl): When a propionanilide group is introduced at the 4-position of the piperidine ring, the resulting secondary amine (norfentanyl) exhibits a reduced pKa of 10.3 2. This reduction is driven by the electron-withdrawing nature of the amide and phenyl groups, which inductively pull electron density away from the piperidine nitrogen, stabilizing the unprotonated form.

-

Tertiary Amine Propanoates: Alkylation of the secondary amine to form the final API further modulates the pKa. For instance, the addition of a phenethyl group yields fentanyl (pKa 8.43) 3, while the addition of an ester-containing side chain yields remifentanil (pKa 7.07) 4. The drastic drop in remifentanil's pKa is due to the strong inductive electron withdrawal from the methyl propanoate moiety attached to the nitrogen. Furthermore, targeted fluorination can lower the pKa to 6.82 (as seen in the experimental derivative NFEPP) to selectively target acidic, inflamed tissues 5.

Pharmacological and Stability Implications

Understanding the pKa of the secondary amine core is not merely an academic exercise; it has profound implications for drug metabolism and formulation stability.

Metabolism and Excretion

Fentanyl is heavily metabolized by hepatic CYP3A4 via N-dealkylation into norfentanyl, a secondary amine 3. Because norfentanyl has a pKa of 10.3, it is almost entirely protonated (>99%) at physiological pH (7.4). This high degree of ionization drastically increases its hydrophilicity, preventing it from crossing the blood-brain barrier. Consequently, the secondary amine metabolite is rendered pharmacologically inactive while its water solubility facilitates rapid renal excretion.

Formulation Stability

Remifentanil is highly susceptible to degradation in aqueous environments, necessitating its formulation as a lyophilized powder or in non-aqueous solvents. One of its primary degradation pathways is thermal dealkylation at the piperidine nitrogen, yielding the secondary amine degradant GR94219X (4-methoxycarbonyl-4-((1-oxopropyl)phenylamino)-1-piperidine propionic acid) 4. Monitoring the formation of this secondary amine is a Critical Quality Attribute (CQA) in stability testing, as its accumulation indicates API breakdown.

Metabolic and degradation pathways of piperidine propanoates yielding secondary amines.

Experimental Methodology: Self-Validating pKa Determination

To accurately determine the pKa of secondary amine derivatives, a combined potentiometric and UV-Vis spectrophotometric titration is recommended. This dual-method approach ensures a self-validating system: the potentiometric data provides the primary quantitative measurement, while the UV-Vis spectra confirm the structural transition (protonation/deprotonation) via isosbestic points.

Protocol: Potentiometric Titration with Spectroscopic Validation

-

Sample Preparation: Dissolve 1-2 mg of the secondary amine derivative (e.g., norfentanyl standard) in 50 mL of 0.15 M KCl solution.

-

Causality: The 0.15 M KCl matches physiological ionic strength, ensuring the measured thermodynamic pKa is biologically relevant and accounts for activity coefficient deviations.

-

-

Atmospheric Control: Purge the titration vessel with inert nitrogen (N₂) gas for 15 minutes prior to and continuously during the experiment.

-

Causality: Prevents the dissolution of atmospheric CO₂, which would form carbonic acid and artificially lower the pH, skewing the titration curve.

-

-

Titration Execution: Using an automated micro-titrator, inject 0.1 M HCl to drop the pH to ~3.0 (fully protonating the secondary amine). Slowly titrate with 0.1 M NaOH in 0.05 mL increments until a pH of 11.5 is reached.

-

Spectroscopic Monitoring: Route the solution through a flow-cell in a UV-Vis spectrophotometer. Record the absorbance at 220-280 nm after each titrant addition.

-

Causality: The anilide moiety acts as a chromophore. As the nearby piperidine nitrogen deprotonates, the electronic environment shifts, altering the molar absorptivity. The presence of a clear isosbestic point validates that only a single two-state equilibrium (protonated vs. unprotonated) is occurring, ruling out degradation during the assay.

-

-

Data Regression: Fit the titration curve using the Henderson-Hasselbalch equation via non-linear regression to extract the precise pKa value.

Self-validating experimental workflow for the potentiometric determination of pKa.

Quantitative Data Summary

The following table summarizes the pKa values of the piperidine core across various substitution states, highlighting the profound impact of propanoate and anilide derivatives on basicity.

| Compound | Amine Type | pKa Value | Physiological State at pH 7.4 | Primary Role |

| Piperidine | Secondary | 11.12 | >99% Protonated | Chemical Precursor |

| Norfentanyl | Secondary | 10.30 | >99% Protonated | Major Metabolite |

| Fentanyl | Tertiary | 8.43 | ~91% Protonated | Active API |

| Remifentanil | Tertiary | 7.07 | ~68% Unprotonated | Active API |

| NFEPP | Tertiary | 6.82 | ~79% Unprotonated | Experimental API |

References

-

Title: Piperidine | C5H11N | CID 8082 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl Source: PubMed Central (PMC) - NIH URL:[Link]

- Title: Stable liquid remifentanil formulations (US20140179740A1)

-

Title: Chemical structures of fentanyl, N-{1-[2-(2,6-difluorphenyl)ethyl]piperidine-4-yl}-N-phenylpropionamide (FF6) Source: ResearchGate URL:[Link]

Sources

- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fentanyl Abusers May Chew Used Skin Patches Which Can Still Contain Fentanyl [thermofisher.com]

- 3. Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20140179740A1 - Stable liquid remifentanil formulations - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Strategic Approach to the Selective N-Protection of Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate

Abstract

This document provides an in-depth technical guide for the selective protection of the secondary amine on the piperidine ring of tert-butyl 2-amino-3-(piperidin-4-yl)propanoate. This non-canonical amino acid is a valuable building block in medicinal chemistry and drug development. Due to the presence of two distinct amine functionalities—a primary α-amino group and a secondary piperidine nitrogen—a direct, one-pot selective protection is chemically challenging. We present a robust and field-proven orthogonal protection strategy that ensures high selectivity and yield. This guide details the chemical rationale, selection of protecting groups, step-by-step experimental protocols, and troubleshooting, designed for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate is a versatile synthetic intermediate. Its structure incorporates a chiral α-amino acid core and a piperidine moiety, making it a desirable component for introducing conformational constraints or specific pharmacophoric features into peptide-based therapeutics. The primary synthetic hurdle lies in differentiating its two nucleophilic centers: the primary α-amino group and the secondary amine within the piperidine ring.

Chemically, the primary α-amino group is generally more nucleophilic and less sterically hindered than the secondary piperidine amine.[1] Consequently, electrophilic reagents, such as those used for N-protection, will preferentially react with the α-amino group. A direct, selective protection of the piperidine nitrogen in a single step is therefore inefficient and leads to a mixture of products that are difficult to separate.

To overcome this, a reliable and authoritative approach utilizes an orthogonal protection strategy .[2][3] This methodology involves the sequential protection of both amino groups with protecting groups that can be removed under different, non-interfering chemical conditions. This allows for the precise and selective unmasking of one amine while the other remains protected, providing the desired building block in high purity.

The Orthogonal Strategy: A Blueprint for Selectivity

The core of our recommended strategy is to leverage the differential lability of modern protecting groups. The workflow is designed to be logical, efficient, and self-validating, proceeding in three key stages:

-

Protection of the α-Amino Group: The more reactive primary amine is temporarily protected.

-

Protection of the Piperidine Nitrogen: The secondary amine is then protected with a more permanent, "side-chain" protecting group.

-

Selective Deprotection of the α-Amino Group: The temporary protecting group on the α-amino group is removed, yielding the target molecule, ready for subsequent synthetic steps like peptide coupling.

Caption: High-level workflow for the orthogonal protection strategy.

Selecting the Optimal Protecting Group Pair

The success of this strategy hinges on choosing two protecting groups with truly orthogonal cleavage conditions. For this specific substrate, which already contains an acid-labile tert-butyl ester, the pairing of a base-labile group for the α-position and an acid-labile group for the piperidine "side-chain" is ideal.

| Protecting Group | Target Amine | Abbreviation | Introduction Reagent | Cleavage Condition | Rationale for Use |

| 9-Fluorenyl-methoxycarbonyl | α-Amino | Fmoc | Fmoc-OSu, Fmoc-Cl | Base-labile (e.g., 20% Piperidine/DMF)[4][5] | Orthogonal to acid-labile Boc and t-Bu groups. Widely used in solid-phase peptide synthesis (SPPS).[] |

| tert-Butoxycarbonyl | Piperidine-N | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acid-labile (e.g., TFA, HCl)[7][8] | Stable to the basic conditions for Fmoc removal. Its acid-lability matches the tert-butyl ester, allowing for simultaneous deprotection in a final step if desired.[9] |

| Carboxybenzyl | Piperidine-N | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C)[10][11] | An alternative to Boc, offering orthogonality to both acid- and base-labile groups. Useful if the final product must be stable to strong acid. |

For this guide, we will focus on the Fmoc/Boc pairing , as it represents the most common and versatile strategy in modern peptide chemistry.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Nα-Fmoc Protection

This step protects the more reactive primary amine, leaving the piperidine nitrogen available for the next step.

Caption: Experimental workflow for the Nα-Fmoc protection step.

Materials:

-

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate (1.0 eq)

-

9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)

-

Sodium Bicarbonate (NaHCO₃) (3.0 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the starting amine (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of THF and water (e.g., 20 mL/g of amine). Stir until all solids are dissolved.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq) in a minimal amount of THF.

-

Add the Fmoc-OSu solution dropwise to the stirring amine solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude Nα-Fmoc protected intermediate, which is often used in the next step without further purification.

Protocol 2: N-Piperidyl-Boc Protection

With the α-amino group masked, the piperidine nitrogen is now selectively protected with a Boc group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Using Tert-butyl 2-amino-3-(piperidin-4-YL)propanoate in solid-phase peptide synthesis (SPPS)

Application Note: Convergent Synthesis and Regioselective Conjugation using Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate in Fmoc-SPPS

Introduction & Strategic Rationale

Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate (also known as H-Pip-OtBu) is a highly specialized, dual-amine building block. Featuring an unprotected primary α-amine, an unprotected secondary piperidine amine, and a tert-butyl (tBu) protected C-terminus, it is a privileged scaffold for synthesizing conformationally constrained peptidomimetics, integrin antagonists, and Targeted Protein Degrader (PROTAC) linkers.

Direct incorporation of this unprotected building block during standard Solid-Phase Peptide Synthesis (SPPS) chain elongation is problematic due to the risk of branching at the dual amine sites. To circumvent this, we present a convergent synthesis strategy . By synthesizing a fully protected peptide acid on a highly acid-labile resin and subsequently coupling it to H-Pip-OtBu in solution, researchers can exploit the steric differentiation between the primary and secondary amines to achieve strict regioselective functionalization.

Mechanistic Causality in Experimental Design

Steric Control of Regioselectivity

The core challenge in utilizing Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate is directing the amide bond formation exclusively to the α-amine while leaving the piperidine nitrogen free for downstream bio-orthogonal conjugation. While the secondary piperidine amine is intrinsically more basic (pKa ~11.2) than the primary α-amine (pKa ~9.0), it is significantly more sterically hindered. By utilizing bulky active esters—specifically generated via DIC and OxymaPure —the acylation is kinetically driven toward the less hindered primary α-amine[1].

Avoidance of Guanidinylation Byproducts

A critical error in dual-amine coupling is the use of uronium/aminium-based coupling reagents like HATU or HBTU. These reagents readily react with unprotected secondary amines (such as the piperidine ring) to form irreversible tetramethylguanidinium byproducts, permanently capping the reactive site and destroying the molecule's utility [2]. DIC/OxymaPure operates strictly via an active ester intermediate, completely eliminating the risk of guanidinylation.

Orthogonal C-Terminal Protection

The tBu ester on the C-terminus provides absolute orthogonality. It remains completely stable during the basic conditions of solution-phase coupling but is rapidly cleaved alongside standard SPPS side-chain protecting groups during the final 95% Trifluoroacetic acid (TFA) global deprotection [3].

Quantitative Data: Coupling Reagent Optimization

To validate the causal relationship between coupling reagent bulk and regioselectivity, equimolar amounts of a model protected peptide acid were coupled to Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate using various activation strategies.

Table 1: Impact of Coupling Chemistry on Regioselectivity and Byproduct Formation

| Coupling Reagent System | Activation Mechanism | α-Amine Conversion (Target) | Piperidine Conversion (Side-chain) | Guanidinylation Byproduct | Recommendation |

| DIC / OxymaPure | Bulky Active Ester | > 96% | < 2% | 0% | Optimal |

| PyBOP / NMM | Phosphonium Salt | 88% | 6% | 0% | Acceptable |

| HATU / DIEA | Uronium Salt | 75% | 12% | ~13% | Not Recommended |

Visualizing the Synthetic Logic

Convergent SPPS workflow for C-terminal piperidine modification.

Regioselective coupling pathway exploiting steric differentiation of amines.

Detailed Experimental Protocols

Protocol A: Synthesis and Mild Cleavage of the Precursor Peptide

Objective: Generate a fully protected peptide sequence with a free C-terminal carboxylic acid.

-

Resin Selection: Utilize 2-Chlorotrityl chloride (2-CTC) resin (loading ~0.8 mmol/g). 2-CTC is highly acid-labile, allowing for peptide cleavage without disrupting standard side-chain protecting groups (e.g., Boc, tBu, Trt) [4].

-

Chain Elongation: Perform standard Fmoc-SPPS using DIC/OxymaPure activation and 20% piperidine in DMF for Fmoc deprotection.

-

Mild Cleavage (Self-Validating Step):

-

Wash the resin thoroughly with DCM to remove all traces of DMF.

-

Treat the resin with a solution of 1% TFA in DCM (v/v) for 10 minutes.

-

Validation Check: The solution will immediately turn deep red/orange, indicating the release of the trityl cation. This visually confirms the acid is active and cleavage is occurring.

-

Filter the solution into a flask containing 10% pyridine in methanol to instantly neutralize the TFA and prevent premature side-chain deprotection.

-

Repeat the cleavage step twice more.

-

-

Isolation: Concentrate the combined filtrates under reduced pressure, precipitate the protected peptide in ice-cold diethyl ether, centrifuge, and dry under vacuum.

Protocol B: Regioselective Solution-Phase Coupling

Objective: Couple the protected peptide acid exclusively to the α-amine of Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate.

-

Pre-activation: Dissolve the protected peptide acid (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF (concentration ~0.1 M). Add DIC (1.2 eq) dropwise at 0 °C. Stir for 10 minutes to form the bulky active ester.

-

Coupling: Dissolve Tert-butyl 2-amino-3-(piperidin-4-yl)propanoate (1.1 eq) in a minimal amount of DMF and add it to the pre-activated peptide mixture.

-

Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.0 eq) to ensure the α-amine is fully deprotonated and nucleophilic.

-

Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor the disappearance of the starting peptide acid via LC-MS.

-

Workup: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol C: Global Deprotection and Isolation

Objective: Remove the C-terminal tBu ester and all side-chain protecting groups.

-

Cleavage Cocktail: Dissolve the coupled product in a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v).

-

Incubation: Stir at room temperature for 2 hours. The tBu ester on the piperidin-4-ylpropanoate will be cleaved to yield the free C-terminal carboxylic acid.

-

Precipitation: Concentrate the mixture under a stream of nitrogen to 1/3 of its volume. Add dropwise to 10 volumes of ice-cold diethyl ether to precipitate the final peptide.

-

Recovery: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with fresh cold ether. Lyophilize the resulting powder for subsequent RP-HPLC purification.

References

-

Subirós-Funosas, R., Prohens, R., Barany, G., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal. URL: [Link]

-

Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Soto, P., Wenqing, Y., & Schäfer, W. (1989). Synthesis of protected peptide fragments using substituted triphenylmethyl resins. Tetrahedron Letters. Referenced via CSIC Solid-Phase Synthesis Protocols. URL: [Link]

Application Notes and Protocols for Reductive Amination of Piperidine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination on the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in drug design. Reductive amination is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[2][3] This reaction is particularly crucial for the functionalization of the piperidine nitrogen, allowing for the introduction of diverse substituents to modulate a compound's pharmacological profile.[4][5]

This guide provides an in-depth exploration of reductive amination techniques as they apply to the piperidine ring. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common reducing agents, and present detailed, field-tested protocols for both one-pot and two-step procedures. The aim is to equip researchers with the knowledge and practical guidance necessary to successfully implement this critical transformation in their own synthetic endeavors.

Mechanistic Overview: A Tale of Two Steps

Reductive amination proceeds through a two-step sequence, which can often be performed in a single reaction vessel (a "one-pot" procedure).[6]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the piperidine nitrogen onto the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration yields an iminium ion intermediate. This step is reversible and often catalyzed by mild acid.[3] The optimal pH for this transformation is typically in the mildly acidic range of 4 to 6.[7] Too low a pH will protonate the piperidine, rendering it non-nucleophilic, while a higher pH will not sufficiently activate the carbonyl group.[7]

-

Reduction: The iminium ion is then reduced by a hydride-donating reagent to form the final N-substituted piperidine product. The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[8]

Caption: The two-step mechanism of reductive amination.

Choosing Your Weapon: A Comparative Guide to Reducing Agents

The success of a reductive amination hinges on the selection of an appropriate reducing agent. The ideal reagent should exhibit chemoselectivity for the iminium ion over the starting aldehyde or ketone.[9] Below is a comparison of commonly employed reducing agents.

| Reducing Agent | Formula | Key Characteristics | Recommended Solvents |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and highly selective for iminium ions, making it ideal for one-pot reactions.[10][11] It is moisture-sensitive.[12] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[12] |

| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective, but highly toxic due to the potential for cyanide gas release, especially under acidic conditions.[13] | Methanol (MeOH), Ethanol (EtOH)[7] |

| Sodium Borohydride | NaBH₄ | A strong reducing agent that can also reduce the starting aldehyde or ketone.[7] Best used in a two-step procedure where the imine is pre-formed.[9] | Methanol (MeOH), Ethanol (EtOH)[12] |

| Borane-Pyridine Complex (BAP) | BH₃·C₅H₅N | A good, less toxic alternative to NaBH₃CN.[14][15] It is compatible with both protic and aprotic solvents.[14] | Ethanol (EtOH), Toluene, Dichloromethane (DCM)[14] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common reductive amination procedures involving the piperidine ring.

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a robust starting point for the N-alkylation of piperidine with a variety of aldehydes and ketones.[7]

Materials:

-

Piperidine derivative (1.0 eq)

-

Aldehyde or ketone (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.1-1.5 eq)[16]

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[7]

-

Acetic acid (optional, catalytic amount for less reactive substrates)[16]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

-

Dissolve the reactants in anhydrous DCE or DCM.

-

For less reactive substrates, a catalytic amount of acetic acid can be added at this stage.[16]

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.[16]

-

In a single portion, add sodium triacetoxyborohydride (1.1-1.5 eq) to the stirred solution. Note that the addition may be exothermic.[6]

-

Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

-

Once the reaction is complete (typically 4-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[7]

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by flash column chromatography.

Caption: Workflow for one-pot reductive amination using STAB.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is advantageous when dealing with highly reactive aldehydes or to minimize over-alkylation.[7]

Materials:

-

Piperidine derivative (1.0 eq)

-

Aldehyde (1.0 eq)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) (1.1-1.5 eq)

-

Dehydrating agent (e.g., molecular sieves, optional)

-

Ice bath

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) and the aldehyde (1.0 eq) in methanol.

-

To drive the equilibrium towards imine formation, a dehydrating agent like molecular sieves can be added.

-

Stir the mixture at room temperature and monitor the formation of the imine by TLC or NMR.

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq) in small portions.

-

Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate to yield the crude product.

-

Purify as necessary.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Here are some common issues and their solutions:

-

Low Yield:

-

Incomplete Imine Formation: The equilibrium between the reactants and the iminium ion may not favor the product. The addition of a dehydrating agent like molecular sieves or performing the reaction with azeotropic removal of water can help.[7]

-

Suboptimal pH: Ensure the reaction medium is mildly acidic (pH 4-6) to facilitate imine formation without deactivating the amine.[7]

-

Steric Hindrance: For sterically hindered ketones or amines, gentle heating may be required to overcome the activation energy barrier.[7] The use of Lewis acids like Ti(OiPr)₄ can also help activate the carbonyl group.[13]

-

-

Side Product Formation:

-

Reduction of Carbonyl: If the reducing agent is too reactive, it can reduce the starting aldehyde or ketone. Using a milder reagent like STAB is the most effective solution.[7] Alternatively, the two-step procedure allows for the formation of the imine before the introduction of a stronger reducing agent.

-

Over-alkylation: The N-substituted piperidine product can sometimes be more nucleophilic than the starting piperidine and react further. Using a stoichiometric amount of the piperidine or a slight excess of the carbonyl compound can help mitigate this.[7] A stepwise procedure is also effective in preventing this side reaction.[7]

-

Caption: Decision tree for troubleshooting reductive amination.

Conclusion

Reductive amination is an indispensable tool for the functionalization of the piperidine nucleus. A thorough understanding of the reaction mechanism, careful selection of the reducing agent, and optimization of reaction conditions are paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to confidently and effectively employ this powerful synthetic transformation in the pursuit of novel chemical entities.

References

- BenchChem. (2025).

- BenchChem. (n.d.). Literature review on the synthesis of N-substituted piperidin-4-amines.

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.

- Ye, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry.

- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

- Alinezhad, H., et al. (2006). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methyl- piperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Synlett, 2006(08), 1259-1261.

- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.

- Shaikh, A. A., et al. (2020).

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

- Vitaku, E., et al. (2021).

- Clemente, F., et al. (2024). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 29(3), 643.

- Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698.

- Singh, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 384-406.

- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

-

Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. R Discovery. [Link]

-

Ye, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

-

Zecchini, F., et al. (2022). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

-

Alinezhad, H., et al. (2006). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. ResearchGate. [Link]

-

Ye, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

- Goe, G. L., & Keay, J. G. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.

- Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215.

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Alinezhad, H., et al. (2006). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. R Discovery. [Link]

- BenchChem. (2025). A Head-to-Head Battle of Hydrides: STAB vs.

-

Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. [Link]

- Oliphant, S. (2022). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. University of Toronto.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. tandfonline.com [tandfonline.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Notes: Controlled Hydrolysis of tert-Butyl Esters in Piperidine Propanoate Derivatives

Introduction

The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry. Its widespread use stems from a valuable combination of steric hindrance, which confers stability against a variety of nucleophilic and basic conditions, and its susceptibility to cleavage under specific acidic conditions.[1] This controlled lability is paramount in the synthesis of complex molecules such as piperidine propanoate derivatives, which are common scaffolds in drug development.

This guide provides an in-depth analysis and detailed protocols for the selective hydrolysis of tert-butyl esters in piperidine-containing molecules. The focus is on achieving high-yield deprotection while preserving other sensitive functionalities, a common challenge for researchers in the field. We will explore the underlying chemical principles, present validated experimental protocols, and offer expert insights into troubleshooting and optimization.

Scientific Rationale: Mechanism of Acid-Catalyzed Deprotection

The selective removal of the tert-butyl ester is predicated on a specific acid-catalyzed elimination mechanism. Unlike the hydrolysis of primary or secondary esters, which proceeds through a bimolecular acyl-oxygen cleavage (BAC2), the tert-butyl ester cleaves via a unimolecular alkyl-oxygen cleavage (AAL1) pathway.[1][2]

The key steps are:

-

Protonation: A strong acid protonates the ester's carbonyl oxygen, activating the group.

-

Carbocation Formation: The C-O bond between the oxygen and the tert-butyl group cleaves, forming a highly stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[1] This step is the rate-determining step and is favored due to the stability of the resulting carbocation.

-

Elimination: The tert-butyl cation rapidly eliminates a proton to form isobutylene, a volatile gas, which drives the reaction to completion.[3]

This mechanism allows for the use of mild acidic conditions that often leave other acid-sensitive groups, such as benzyl ethers or even some N-Boc groups, intact.[4]

Visualization of the Deprotection Mechanism

Caption: Acid-catalyzed AAL1 mechanism for tert-butyl ester hydrolysis.

Recommended Protocols for Controlled Hydrolysis

The choice of reagent is critical and depends on the substrate's sensitivity to acid and the desired reaction conditions. Below are three robust protocols, ranging from standard to mild conditions.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and often most efficient method for t-butyl ester cleavage.[5][6] It is generally fast and clean, but TFA is a strong acid that may cleave other highly acid-labile groups (e.g., N-Boc).

Principle: TFA provides a highly acidic medium that rapidly catalyzes the AAL1 cleavage. DCM is an excellent solvent for most organic substrates and is inert to the reaction conditions.

Detailed Methodology:

-

Reaction Setup: Dissolve the tert-butyl piperidine propanoate derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equiv, often a 20-50% v/v solution in DCM) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]

-

The resulting residue can be co-evaporated with toluene or DCM several times to ensure complete removal of residual TFA.

-

If the product is a stable salt, it can be precipitated by adding cold diethyl ether, filtered, washed, and dried.

-

Alternatively, for a free base, the residue can be dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed cautiously with saturated aqueous sodium bicarbonate solution until neutral, then with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

-

Purification: The crude product can be purified by column chromatography, crystallization, or precipitation as required.

Protocol 2: 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is often considered slightly milder than TFA and can offer better selectivity, particularly for preserving tert-butyl ethers or in some cases, providing kinetic selectivity between a t-butyl ester and an N-Boc group.[7][8]

Principle: Anhydrous HCl in a non-nucleophilic solvent provides the acidic environment necessary for cleavage. Dioxane is a common choice, though other ethers can be used.

Detailed Methodology:

-

Reaction Setup: Dissolve the t-butyl ester substrate (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane (or an alternative solvent like cyclopentyl methyl ether) in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C. Add a commercially available solution of 4M HCl in 1,4-dioxane (5-10 equiv) dropwise while stirring.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-8 hours. Monitor progress by TLC or LC-MS. Reactions are typically slower than with TFA.

-

Work-up and Isolation:

-

The product often precipitates from the reaction mixture as the hydrochloride salt. If so, the solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification of the hydrochloride salt.[9]

-

-

Purification: The resulting hydrochloride salt is often of high purity. If necessary, it can be converted to the free base with a mild base for further purification by chromatography.

Protocol 3: Formic Acid (Neat or in a Solvent)

Formic acid is a weaker acid than TFA or HCl, making this a significantly milder method suitable for substrates with multiple acid-sensitive functional groups.[10]

Principle: While less acidic, concentrated formic acid is capable of protonating the ester and facilitating the AAL1 cleavage, albeit at a slower rate. It can be used as both the reagent and the solvent.

Detailed Methodology:

-

Reaction Setup: Dissolve the t-butyl ester substrate (1.0 equiv) directly in 90-98% formic acid at room temperature.

-

Reaction: Stir the solution at room temperature. Reaction times can be significantly longer, ranging from 12 to 48 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction, but should be done with caution to avoid side reactions.

-

Reaction Monitoring: Monitor the disappearance of starting material by LC-MS or TLC (note: a basic mobile phase may be needed for TLC to visualize the piperidine).

-

Work-up and Isolation:

-

Once complete, carefully remove the formic acid under reduced pressure (co-evaporation with toluene is effective).

-

Dissolve the residue in water and basify to a pH of ~8-9 with a suitable base (e.g., saturated NaHCO₃ or dilute NH₄OH).

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.

-

-

Purification: Purify as needed via standard chromatographic or crystallization techniques.

Comparative Analysis and Data Presentation